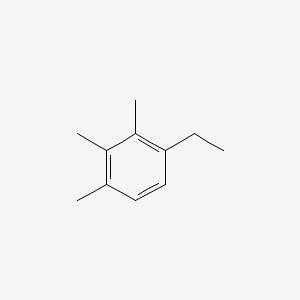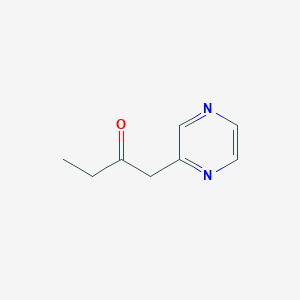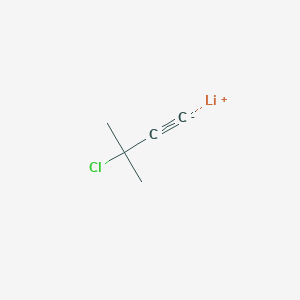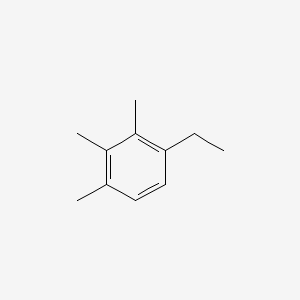
1,2,3-Trimethyl-4-Ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-4-Ethylbenzene is an aromatic hydrocarbon with the molecular formula C11H16. It consists of a benzene ring substituted with three methyl groups and one ethyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including organic synthesis and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-4-Ethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups to an aromatic ring. This reaction involves the use of an alkyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product . The reaction conditions typically include anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrially, this compound can be isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains various alkylbenzenes, which can be separated and purified through distillation and other refining processes .
化学反应分析
Types of Reactions
1,2,3-Trimethyl-4-Ethylbenzene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alkylbenzenes by removing oxygen-containing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Various alkylbenzenes.
Substitution: Nitro, sulfonic, and halogenated derivatives of this compound.
科学研究应用
1,2,3-Trimethyl-4-Ethylbenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of aromatic hydrocarbons.
作用机制
The mechanism of action of 1,2,3-Trimethyl-4-Ethylbenzene involves its interactions with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in π-π interactions with other aromatic compounds and can undergo metabolic transformations in biological systems.
相似化合物的比较
Similar Compounds
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
1,2,3-Trimethylbenzene: Similar to 1,2,3-Trimethyl-4-Ethylbenzene but without the ethyl group.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct reaction pathways and products compared to other trimethylbenzenes .
属性
CAS 编号 |
61827-86-9 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC 名称 |
1-ethyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3 |
InChI 键 |
BAMWORSGQSUNSC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


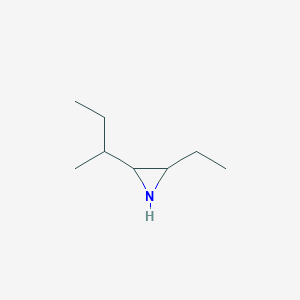
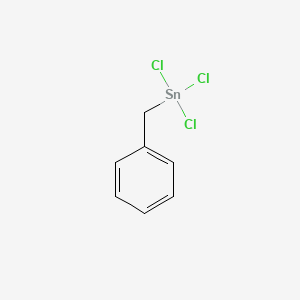
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
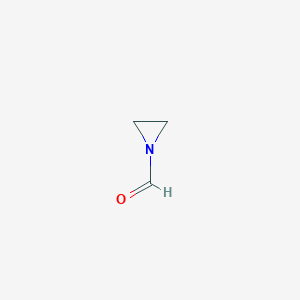
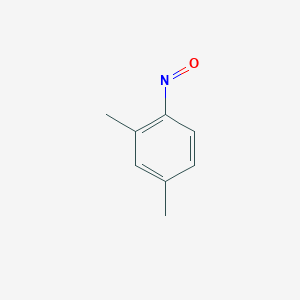
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
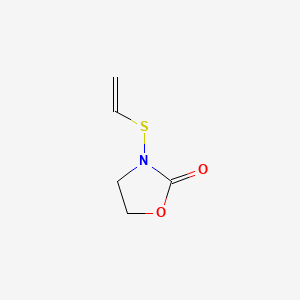
![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
